9-Pentyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound characterized by its unique molecular structure and significant applications in scientific research and industry. With the molecular formula and a molecular weight of approximately 273.39 g/mol, this compound belongs to the class of carbazole derivatives. Carbazole itself is a nitrogen-containing heterocyclic compound known for its stability and electronic properties, making it a valuable building block in organic synthesis and materials science.
The compound is classified under the category of aldehydes due to the presence of two aldehyde functional groups located at the 3 and 6 positions of the carbazole structure. It can be sourced through various synthetic routes, primarily involving modifications of the parent carbazole structure. Its classification as a carbazole derivative places it in a group of compounds that are often utilized in organic electronics, dyes, and as intermediates in chemical synthesis.
The synthesis of 9-pentyl-9H-carbazole-3,6-dicarbaldehyde typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, time, and reagent concentrations, to optimize yield and minimize by-products.
The molecular structure of 9-pentyl-9H-carbazole-3,6-dicarbaldehyde features a central carbazole framework with two aldehyde groups attached at the 3 and 6 positions. The pentyl substituent enhances solubility in organic solvents, which is beneficial for various applications.
CCCCC1=CC2=C(C=C1)N(C3=CC=CC=C3)C4=C2C=C(C=O)C=C4
.9-Pentyl-9H-carbazole-3,6-dicarbaldehyde can undergo several notable chemical reactions:
The mechanism of action for reactions involving 9-pentyl-9H-carbazole-3,6-dicarbaldehyde largely depends on the functional groups present:
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde has several notable applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7